Gentamicin C2 Pentaacetate Salt

Übersicht

Beschreibung

Gentamicin C2 Pentaacetate Salt is an antibiotic complex that consists of three closely related components: gentamicins C1, C2, and C1a. It is a derivative of gentamicin, which is an aminoglycoside antibiotic used to treat a variety of bacterial infections. This compound is particularly noted for its antibacterial properties and is used primarily in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of gentamicins C1, C2, and C2a involves methyl substitution at the 6′-position. This synthetic route provides an alternative to previous chromatographic methods for accessing these compounds . The preparation of Gentamicin C2 Pentaacetate Salt typically involves the acetylation of gentamicin C2, resulting in the pentaacetate derivative.

Industrial Production Methods: Gentamicin is produced by fermentation from Micromonospora species. The exact composition of the gentamicin mixture can vary depending on the source but generally includes gentamicins C1, C1a, C2, C2a, and C2b, along with minor amounts of other related compounds .

Analyse Chemischer Reaktionen

Types of Reactions: Gentamicin C2 Pentaacetate Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and acetylating agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound include various acetylated derivatives, which are used to study the structure-activity relationships and improve the compound’s efficacy and safety profile .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Gentamicin C2 Pentaacetate Salt is utilized in various scientific research contexts:

- Antibacterial Studies : Its potent antibacterial properties make it a valuable tool for studying bacterial resistance mechanisms and the effects of antibiotics on microbial populations.

- Cellular Mechanism Investigations : Researchers use this compound to explore cellular processes affected by antibiotic treatment, particularly in understanding ototoxicity and nephrotoxicity associated with aminoglycosides .

- Pharmacokinetic Studies : The compound's pharmacokinetics are studied in animal models to assess its absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, studies have shown that infection status can alter the pharmacokinetics of Gentamicin in piglets.

Case Studies and Research Findings

Several studies highlight the applications and findings related to this compound:

-

In Vitro Studies on Bacterial Resistance :

- A study examined the effects of Gentamicin on various resistant bacterial strains. Results indicated that while resistance was prevalent, certain derivatives maintained efficacy against specific pathogens.

-

Animal Model Research :

- In a controlled study involving infected and healthy piglets, it was found that Gentamicin exposure was significantly lower in infected subjects post-administration (10 mg/kg) compared to healthy controls. This suggests that infection alters drug pharmacokinetics and may necessitate dosage adjustments.

- Mechanistic Insights into Ototoxicity :

Wirkmechanismus

Gentamicin C2 Pentaacetate Salt exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding disrupts protein synthesis by causing misreading of the mRNA, leading to the production of nonfunctional or toxic peptides, ultimately resulting in bacterial cell death . The primary molecular targets are the bacterial ribosomal RNA and associated proteins involved in the translation process .

Vergleich Mit ähnlichen Verbindungen

Gentamicin C2 Pentaacetate Salt is similar to other aminoglycoside antibiotics such as kanamycin and tobramycin. it is unique due to its specific acetylation pattern, which can influence its antibacterial activity and toxicity profile. Similar compounds include gentamicins C1, C1a, C2a, and C2b, each with slight variations in their chemical structure and biological activity .

Biologische Aktivität

Gentamicin C2 Pentaacetate Salt is a member of the aminoglycoside class of antibiotics, primarily used for its potent antibacterial properties. This compound is derived from gentamicin, which consists of several closely related components, including gentamicins C1, C2, and C1a. The biological activity of this compound is characterized by its mechanism of action, pharmacokinetics, and effects on various bacterial strains.

Target Interaction

this compound exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria. Specifically, it interacts with the 16S rRNA , inhibiting protein synthesis crucial for bacterial growth and survival. This binding occurs at the aminoacyl site, disrupting the translation process and leading to the production of nonfunctional proteins.

Biochemical Pathways

The disruption of protein synthesis results in significant biochemical changes within bacterial cells. The inhibition leads to a cessation of essential cellular processes, ultimately causing bacterial cell death. The bactericidal action is largely attributed to the drug's ability to induce misreading of mRNA, further contributing to defective protein formation.

Pharmacokinetics

This compound has a narrow therapeutic window, necessitating careful monitoring during use. Its pharmacokinetic profile reveals that absorption and distribution can vary significantly based on the physiological state of the subject. For instance, studies indicated that infected piglets exhibited lower exposure levels to gentamicin compared to healthy counterparts, with faster elimination rates observed in the infected group.

Efficacy Against Bacterial Strains

This compound demonstrates broad-spectrum activity against various Gram-negative and some Gram-positive bacteria. Its effectiveness can be influenced by factors such as bacterial resistance mechanisms, which include aminoglycoside-modifying enzymes (AMEs) and ribosomal methyltransferases (RMTs). These resistance factors can diminish the efficacy of gentamicin by altering its target sites or enzymatically modifying the drug itself.

Table 1: Antibacterial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 0.5 - 4 µg/mL | Sensitive strains |

| Pseudomonas aeruginosa | 1 - 8 µg/mL | Variable susceptibility |

| Staphylococcus aureus | 2 - 16 µg/mL | Some strains exhibit resistance |

| Klebsiella pneumoniae | 0.5 - 8 µg/mL | Resistance in clinical isolates |

Case Studies and Research Findings

Several studies have explored the biological activity and clinical applications of this compound:

- Study on Infected Piglets: A study involving intramuscular administration of gentamicin (10 mg/kg) in infected piglets revealed that drug exposure was substantially lower in infected subjects compared to healthy ones, highlighting the impact of infection on pharmacokinetics.

- Resistance Mechanisms: Research has documented cases where bacterial strains developed resistance through enzymatic modification or target alteration, significantly impacting treatment outcomes. For example, strains producing AAC(3)-IV AME showed reduced susceptibility to gentamicin .

- Clinical Efficacy: In clinical settings, this compound has been effectively used for treating severe infections caused by multidrug-resistant organisms. Its application has been particularly noted in cases where conventional treatments failed due to resistance .

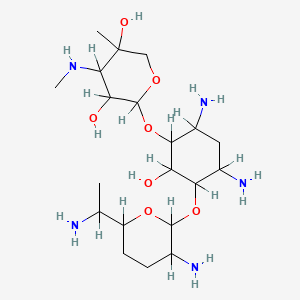

Eigenschaften

IUPAC Name |

2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFIWSHGXVLULG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860351 | |

| Record name | 4,6-Diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.